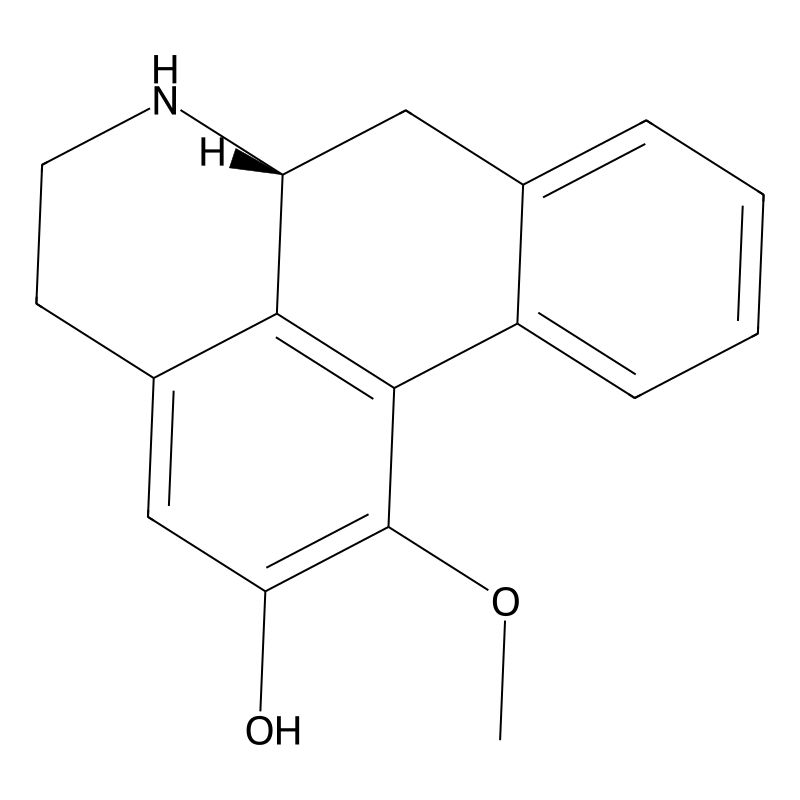Asimilobine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Asimilobine: A Potential Anti-Inflammatory Agent
Asimilobine is a naturally occurring alkaloid found in various plants, including Asimilobia densa and Melodinus monogynus. Current scientific research on Asimilobine primarily focuses on its potential anti-inflammatory properties. Studies have shown that Asimilobine exhibits anti-inflammatory effects in various in vitro and in vivo models, suggesting its therapeutic potential for managing inflammatory diseases [].
Mechanism of Action
- Inhibition of pro-inflammatory mediators: Asimilobine has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6), which play a crucial role in the inflammatory response [].
- Modulation of immune cell activity: Asimilobine may modulate the activity of immune cells, such as macrophages, which are involved in inflammation. Studies suggest that it can suppress the activation of macrophages and their production of inflammatory factors [].
Research Limitations and Future Directions
While the current research suggests potential benefits of Asimilobine for managing inflammation, several limitations need to be addressed:
- Most studies have been conducted using in vitro models and animal studies. Clinical trials are needed to evaluate the safety and efficacy of Asimilobine in humans [].
- The precise mechanism of action of Asimilobine needs further elucidation.
- The long-term effects and potential side effects of Asimilobine require further investigation.
Asimilobine is a naturally occurring alkaloid primarily isolated from plants in the Annonaceae family, particularly from Annona squamosa. Its chemical formula is C₁₇H₁₇N₁O₂, and it features a complex structure that includes both carbamate and methyl ester functional groups. The compound exhibits a unique aromatic region, integrating for seven hydrogens, which is indicative of its intricate molecular architecture .
Asimilobine's mechanism of action appears to be multifaceted. Studies suggest it acts as an inhibitor of dopamine biosynthesis, potentially affecting neurotransmission []. Additionally, it functions as a serotonergic receptor antagonist, which could influence mood and behavior []. Furthermore, Asimilobine exhibits antiparasitic activity, possibly by disrupting the parasite's cell membrane or metabolic processes. More research is required to fully elucidate its mechanisms in different biological contexts.
Asimilobine is known to undergo several chemical transformations:
- Oxidation: This compound can be oxidized to yield corresponding quinones, which are important intermediates in various chemical processes.
- Hydrolysis: The presence of ester groups allows for hydrolysis reactions, potentially leading to the formation of carboxylic acids and alcohols.
- Nucleophilic Substitution: The structure of asimilobine facilitates nucleophilic attacks at specific sites, allowing for the formation of new derivatives .
Asimilobine has garnered attention for its biological properties, particularly its antitumor and antiparasitic activities:
- Antitumor Effects: Studies have demonstrated that asimilobine exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer cells. It induces apoptosis through mechanisms such as the upregulation of pro-apoptotic proteins and the generation of reactive oxygen species .
- Antiparasitic Activity: Asimilobine has shown efficacy against certain parasites, making it a compound of interest in the field of medicinal chemistry .
The synthesis of asimilobine can be achieved through various methods, including:
- Extraction from Natural Sources: Asimilobine is commonly extracted from Annona species using solvent extraction techniques. For example, methanol or ethanol can be used to obtain alkaloid fractions from plant materials .
- Chemical Synthesis: Laboratory synthesis involves multi-step organic reactions that may include cyclization and functional group modifications to construct the asimilobine framework .
Asimilobine has potential applications in several fields:
- Pharmaceuticals: Due to its antitumor and antiparasitic properties, asimilobine may serve as a lead compound in drug development against cancer and parasitic infections .
- Natural Product Research: Its unique structure makes it a target for further studies in natural product chemistry and pharmacognosy.
Studies on the interactions of asimilobine with biological systems reveal important insights:
- Cellular Mechanisms: Research indicates that asimilobine interacts with cellular pathways involved in apoptosis and cell proliferation. It modulates protein expressions related to these pathways, enhancing its therapeutic potential .
- Synergistic Effects: When combined with other compounds or treatments, asimilobine may exhibit synergistic effects that enhance its efficacy against cancer cells or parasites .
Asimilobine shares structural and functional similarities with several other alkaloids from the Annonaceae family. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Annonamine | C₁₄H₁₅N | Antiparasitic | Simpler structure with fewer functional groups |
| Alstonine | C₁₈H₂₃N | Antitumor | Contains additional nitrogen atoms |
| Corydaldine | C₁₈H₂₁N | Antimicrobial | Exhibits stronger antimicrobial properties |
| Michellamine | C₁₈H₂₃N | Anticancer | Known for its potent anticancer effects |
Asimilobine's distinctive structure, coupled with its specific biological activities, sets it apart from these similar compounds. Its dual role in both anticancer and antiparasitic activities makes it particularly noteworthy in medicinal research.
XLogP3
Appearance
Wikipedia
R-(-)-asimilobine








